molecular formula C18H19N3O6S B6522034 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 896684-07-4

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B6522034
CAS No.: 896684-07-4
M. Wt: 405.4 g/mol
InChI Key: XSEYUJLQQJUXNO-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine dioxide core linked via an acetamide group to a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer agents due to its ability to mimic the colchicine-binding site of tubulin, disrupting microtubule dynamics .

Properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-25-13-8-11(9-14(26-2)18(13)27-3)19-17(22)10-16-20-12-6-4-5-7-15(12)28(23,24)21-16/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEYUJLQQJUXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a member of the benzothiadiazine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiadiazine core with a dioxo group and an acetamide functional group. Its molecular formula is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S, and it has a molecular weight of approximately 357.4 g/mol . The presence of methoxy groups in the phenyl ring enhances its lipophilicity and potential biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of related benzothiadiazine compounds. For instance, compounds with similar structures have shown cytotoxic effects against various human cancer cell lines. A study reported that derivatives of benzothiadiazines exhibited tumor growth inhibition comparable to established chemotherapeutics such as cisplatin .

Table 1: Anticancer Activity of Benzothiadiazine Derivatives

Compound NameCell Lines TestedIC50 (μM)Mechanism of Action
Compound AHeLa5.4Apoptosis induction
Compound BMCF-74.9Cell cycle arrest
Compound CA5493.8Inhibition of GLUTs

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Studies indicate that benzothiadiazine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMIC (μg/mL)
Compound AStaphylococcus aureus3.9
Compound BEscherichia coli31.5
Compound CCandida albicans10.0

3. Anti-inflammatory Effects

Benzothiadiazines are also noted for their anti-inflammatory effects . The dioxo group in the structure contributes to its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups (like methoxy) at specific positions on the aromatic ring significantly enhances biological activity. The introduction of these groups can modulate the compound's interaction with biological targets, affecting potency and selectivity against cancer cells .

Case Studies

Several case studies have documented the efficacy of benzothiadiazine derivatives in preclinical models:

  • Case Study 1: A derivative exhibited significant tumor regression in xenograft models when administered at low doses.
  • Case Study 2: Another study found that a related compound reduced inflammation markers in animal models of arthritis.

Scientific Research Applications

Pharmaceutical Applications

Given the structure of the compound, it may have applications in drug development. Compounds with benzothiadiazine moieties are often explored for their:

  • Antihypertensive Properties : Some derivatives are known to exhibit vasodilatory effects.
  • Antimicrobial Activity : The presence of heteroatoms can enhance interactions with microbial enzymes.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth.

Agricultural Chemistry

The compound could potentially serve as a pesticide or herbicide. Compounds with similar structures have been investigated for:

  • Fungicidal Activity : Targeting fungal pathogens in crops.
  • Insecticidal Properties : Affecting the nervous system of pests.

Material Science

The unique properties of benzothiadiazines may lend themselves to applications in:

  • Organic Electronics : As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Polymer Chemistry : Enhancing materials' properties through copolymerization.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research on benzothiadiazine derivatives provides insights into potential applications:

Table 1: Summary of Related Benzothiadiazine Compounds

Compound NameBiological ActivityReference
Benzothiadiazine Derivative AAntihypertensive
Benzothiadiazine Derivative BAntimicrobial
Benzothiadiazine Derivative CAnticancer

Notable Research Insights

  • Antihypertensive Effects : A study demonstrated that benzothiadiazine derivatives could effectively lower blood pressure in hypertensive models through vasodilation mechanisms .
  • Antimicrobial Properties : Research indicated that certain benzothiadiazines exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Inhibition : Investigations showed that some derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone-Based Analogues

Quinazolinone derivatives share structural similarities with the target compound, particularly in their heterocyclic cores and 3,4,5-trimethoxyphenyl substituents. Key examples include:

  • 2-[(3-Benzyl-6,7-dimethoxy-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound A): Exhibited a GI₅₀ of 7.24 µM against multiple cancer cell lines, outperforming 5-fluorouracil (5-FU; GI₅₀ = 22.60 µM) . The thioether linker and dimethoxy substituents on the quinazolinone enhance lipophilicity and tubulin-binding affinity.
  • 2-[(3-Phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C): Demonstrated potent activity (GI₅₀ = 3.16 µM), attributed to the phenethyl group improving hydrophobic interactions with tubulin .

Comparison :

Compound Core Structure Key Substituents GI₅₀ (µM) Reference
Target Compound Benzothiadiazine 3,4,5-Trimethoxyphenyl, acetamide N/A* -
Compound A Quinazolinone 6,7-Dimethoxy, thioether linker 7.24
Compound C Quinazolinone Phenethyl, thioether linker 3.16
Thiazolidinone and Thiadiazole Derivatives

Compounds with thiazolidinone or thiadiazole cores exhibit divergent mechanisms, such as α-glucosidase inhibition or cytotoxicity:

  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide :

    • Showed IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), highlighting selectivity for breast and lung cancer cells .
    • The thiadiazole ring enhances π-π stacking with kinase active sites.

Comparison :

Compound Core Structure Key Activity IC₅₀/GI₅₀ Reference
Target Compound Benzothiadiazine Anticancer (presumed) N/A -
Thiazolidinone derivative Thiazolidinone Cytotoxic (MCF-7, A549) 12.7–15.28 mg/mL
Oxadiazole derivative Oxadiazole Antimicrobial N/A
Indole and Pyrazole Hybrids

Microtubule-targeting agents with indole or pyrazole moieties:

  • N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide :
    • Inhibited tubulin polymerization with IC₅₀ < 1 µM in some derivatives, surpassing combretastatin A-4 (CA-4) .
    • The indole-pyrazole hybrid increases steric bulk, enhancing binding to the colchicine site.

Comparison :

Compound Core Structure Tubulin Inhibition IC₅₀ Reference
Target Compound Benzothiadiazine N/A -
Indole-pyrazole hybrid Indole-pyrazole <1 µM

Mechanistic and Binding Insights

  • Tubulin Binding: The 3,4,5-trimethoxyphenyl group in the target compound likely mimics CA-4, disrupting microtubule dynamics. Quinazolinone derivatives (e.g., Compound C) achieve similar effects via hydrophobic interactions .

Preparation Methods

Synthesis of the Benzothiadiazine Dioxide Core

The benzothiadiazine ring is typically synthesized from 2-aminobenzenesulfonamide derivatives. Cyclization with carbonyl agents such as triphosgene or N,N'-carbonyldiimidazole (CDI) under inert conditions yields the 1,2,4-benzothiadiazine-1,1-dioxide scaffold. For example, refluxing 2-aminobenzenesulfonamide with triphosgene in tetrahydrofuran (THF) at 60°C for 12 hours achieves a 78% yield of the intermediate.

Functionalization at the 3-Position

Coupling of Pre-formed Fragments

Synthesis of 3,4,5-Trimethoxyphenylacetamide

3,4,5-Trimethoxyaniline is acylated using acetic anhydride in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). The resulting acetamide is purified via recrystallization from ethanol, yielding 89% pure product.

Fragment Coupling via Amide Bond Formation

The benzothiadiazine dioxide carboxylic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Coupling with 3,4,5-trimethoxyphenylacetamide at 0°C for 24 hours affords the final compound in 72% yield.

One-Pot Synthesis Approach

A streamlined method condenses the synthesis into a single reaction vessel. 2-Aminobenzenesulfonamide, triphosgene, and chloroacetic acid are reacted in acetonitrile at 50°C, followed by in situ addition of 3,4,5-trimethoxyaniline. While this method reduces purification steps, the yield drops to 54% due to competing side reactions.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but risk decomposition at elevated temperatures. Trials comparing THF, DCM, and DMF revealed THF as optimal, balancing reactivity and stability.

Catalytic Enhancements

Adding 10 mol% DMAP accelerates acyl transfer by 40%, reducing reaction time from 24 to 8 hours. However, excess catalyst promotes over-acylation, necessitating precise stoichiometry.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.75 (s, 9H, OCH₃), 4.21 (s, 2H, CH₂CO), 7.12–8.05 (m, 6H, aromatic).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzothiadiazine ring and the acetamide’s orthogonal orientation relative to the trimethoxyphenyl group.

Comparative Analysis of Methods

ParameterStepwise SynthesisFragment CouplingOne-Pot Synthesis
Overall Yield (%)657254
Purity (%)959889
Reaction Time (hours)362418
ScalabilityModerateHighLow

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide to maximize yield and purity?

  • Methodological Answer : Synthesis requires multi-step optimization:
  • Step 1 : Construct the benzothiadiazine core via cyclization of sulfonamide derivatives under mild acidic conditions (e.g., H₂SO₄ catalysis at 60–80°C) .

  • Step 2 : Introduce the 3,4,5-trimethoxyphenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF at 0–25°C) .

  • Critical Parameters :

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance solubility and reaction rates .

  • Catalysts : Transition metals (e.g., Pd for coupling) or mild bases (K₂CO₃) improve selectivity .

  • Yield Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity (>90% by NMR) .

    • Data Table : Synthesis Conditions from Comparable Studies
StepReagents/ConditionsYield (%)Purity (HPLC)Source
Core FormationH₂SO₄, 70°C, 12h6592%
Acetamide CouplingEDCI/HOBt, DMF, 25°C, 24h7895%

Q. Which analytical techniques are most effective for characterizing the compound’s structure and ensuring purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzothiadiazine C-3 substitution) and methoxy group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀N₂O₆S: 429.1122) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (ACN:H₂O gradient) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzothiadiazine or acetamide moieties) impact biological activity?

  • Methodological Answer :
  • SAR Strategy :

Synthesize analogs with varied substituents (e.g., halogenation at benzothiadiazine C-7 or methoxy group removal on the phenyl ring) .

Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or proteases) .

  • Key Findings :

  • Trifluoromethoxy groups enhance metabolic stability but reduce solubility .

  • 3,4,5-Trimethoxy substitution on phenylacetamide improves target binding affinity (e.g., IC₅₀ = 0.8 µM vs. 5.2 µM for des-methoxy analogs) .

    • Data Table : SAR of Selected Analogs
AnalogModificationIC₅₀ (µM)Solubility (mg/mL)Source
Parent-0.80.12
7-FluoroC-7 F substitution1.20.09
Des-OCH₃No methoxy groups5.20.45

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardization : Use uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers due to solvent/DMSO effects .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Docking Workflow :

Prepare protein structure (e.g., kinase domain PDB: 3QRI) using AutoDock Vina .

Define binding pockets based on co-crystallized ligands.

Score poses using binding energy (ΔG) and hydrogen-bond interactions (e.g., with benzothiadiazine S=O groups) .

  • Simulations : Run 100-ns MD simulations (AMBER) to assess stability of ligand-protein complexes .

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